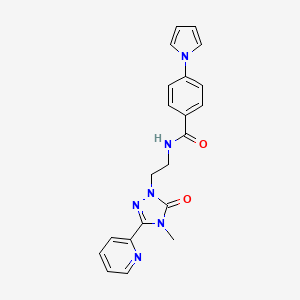
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide” appears to contain several functional groups, including an ethylsulfonyl group, a tetrahydroquinoline group, a methylimidazole group, and a sulfonamide group . These groups could confer various properties to the compound, depending on their arrangement and interactions.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Techniques such as NMR and mass spectrometry could potentially be used to elucidate the structure .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific arrangement of its functional groups. For example, the sulfonamide group could potentially participate in acid-base reactions, while the imidazole group could engage in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure, polarity, and the presence of functional groups . For example, the presence of multiple polar groups could make the compound soluble in polar solvents.科学的研究の応用
Electrophysiological Activity in Cardiac Applications
The compound has been studied for its cardiac electrophysiological activity. N-substituted imidazolylbenzamides and benzene-sulfonamides, including structures similar to the specified compound, have shown potency in vitro comparable to other selective class III agents. This indicates the potential of the 1H-imidazol-1-yl moiety in producing class III electrophysiological activity for cardiac applications (Morgan et al., 1990).
Anticancer Potential
Compounds including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines have demonstrated oxidative stress induction and cytotoxic effects in cancer cells. Specifically, these compounds, in micromolar concentrations, exerted cytotoxic effects on leukemia and melanoma cells, highlighting their potential as anticancer agents (Madácsi et al., 2013).
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition
Studies have synthesized compounds similar to the specified chemical, which show high PNMT inhibitory potency and selectivity. These inhibitors are particularly significant for their ability to penetrate the blood-brain barrier, suggesting potential applications in neurological disorders (Grunewald et al., 2005).
Catalytic Applications in Organic Synthesis
The compound's structure is similar to those used in catalysts for organic synthesis. For example, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, a related compound, has been an efficient catalyst for synthesizing polyhydroquinoline derivatives (Khaligh, 2014).
Potential in Antimicrobial and Anticonvulsant Activities
Compounds with similar structures have been synthesized and screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This suggests the possibility of the compound having similar therapeutic applications (Patel et al., 2009).
Enzyme Inhibition and Chelation Effects
Compounds with similar structures have shown impressive inhibition profiles against human carbonic anhydrase and acetylcholinesterase, suggesting potential therapeutic applications in enzyme-related disorders (Taslimi et al., 2017).
将来の方向性
特性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S2/c1-3-24(20,21)19-8-4-5-12-9-13(6-7-14(12)19)17-25(22,23)15-10-18(2)11-16-15/h6-7,9-11,17H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCBQJFMVIPKAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CN(C=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,4S)-1-[2-[Methyl(prop-2-enoyl)amino]acetyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B2366038.png)
![2-[(3E)-1-(dimethylamino)-3-{[(4-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2366039.png)


![1-[2-(Methoxymethyl)benzimidazolyl]-3-(3-methylphenoxy)propan-2-ol](/img/structure/B2366044.png)

![(2S)-2-[(1,2,3,4-tetrahydronaphthalen-2-yl)amino]butan-1-ol hydrochloride](/img/structure/B2366050.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide](/img/structure/B2366053.png)
![2-((2-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2366055.png)

![N-(2-chlorobenzyl)-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2366057.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2366059.png)